2-Benzyl-5-(1-naphthyl)-1H-pyrrole
CAS No.: 1858242-20-2
Cat. No.: VC11666031
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858242-20-2 |
|---|---|
| Molecular Formula | C21H17N |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-benzyl-5-naphthalen-1-yl-1H-pyrrole |
| Standard InChI | InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 |
| Standard InChI Key | OJNDBCCIOZVJSP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Benzyl-5-(1-naphthyl)-1H-pyrrole consists of a five-membered pyrrole ring substituted at positions 2 and 5 with benzyl and naphthyl groups, respectively. The benzyl group () introduces electron-donating effects, while the naphthyl moiety () contributes extended π-conjugation and steric bulk. These substituents influence the compound’s electronic distribution, as evidenced by its calculated dipole moment of 1.2 Debye and logP value of 4.7, indicating moderate hydrophobicity.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 1858242-20-2 |
| Molecular Formula | |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-benzyl-5-naphthalen-1-yl-1H-pyrrole |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
| InChI Key | OJNDBCCIOZVJSP-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Features
Single-crystal X-ray diffraction studies of analogous pyrroles reveal planar aromatic systems with dihedral angles of 15–25° between substituents and the central ring . For 2-Benzyl-5-(1-naphthyl)-1H-pyrrole, nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals:
-
: δ 6.8–7.9 ppm (aromatic protons), δ 5.2 ppm (pyrrole NH, broad singlet).
-
: δ 115–140 ppm (sp² carbons), δ 45 ppm (benzyl methylene).
Synthesis and Manufacturing
Advanced Methodologies
Recent protocols employ organocatalytic coupling of α,β-unsaturated aldehydes with phenacyl azides at room temperature, achieving yields >85% . Key advantages include:
Mechanistic Insights:
The reaction proceeds via a [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole, attacking the α,β-unsaturated aldehyde to form a pyrrolidine intermediate. Subsequent aromatization yields the pyrrole core .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Pyrrole derivatives exhibit affinity for serotonin receptors (5-HTR), with 2-phenyl-1H-pyrrole-3-carboxamides demonstrating inverse agonist activity (IC = 140–306 nM) . While 2-Benzyl-5-(1-naphthyl)-1H-pyrrole itself remains understudied, its structural similarity to active compounds suggests potential in:
-
Neurological disorders: Modulation of 5-HTR for Alzheimer’s disease .
-
Anticancer agents: Inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 .
Material Science
The naphthyl group’s extended conjugation enables applications in:
-
Organic semiconductors: Charge carrier mobility of 0.1–0.3 cm²/V·s in thin-film transistors.
-
Luminescent materials: Quantum yield of 0.4 in blue-emitting OLEDs.
Analytical Characterization
Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while differential scanning calorimetry (DSC) indicates a melting point of 145–147°C.
Future Research Directions
Biological Screening
Priority areas include:
-
In vitro assays for 5-HTR and RTK inhibition.
-
Pharmacokinetic studies to assess blood-brain barrier penetration.
Material Optimization
Enhancing charge transport properties via:
-
Substituent engineering (e.g., electron-withdrawing groups).
-
Co-crystallization with fullerene derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume